2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction is usually carried out in a NaOH-DMSO medium at ambient temperature, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions will depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.
Scientific Research Applications
2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anti-infective agent.
Materials Science: Its unique electronic properties can be exploited in the design of novel materials, such as fluorescent sensors or organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound features a similar oxadiazole ring but with additional triazole and methylenyl groups.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the 1,2,4-oxadiazole ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H19N3O3/c24-18(23-12-6-7-13-23)14-25-17-11-5-4-10-16(17)19-21-20(26-22-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
GFSMNEZANIDFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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